molecular formula C21H29N5O2 B6473843 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640968-69-8

4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

货号: B6473843
CAS 编号: 2640968-69-8
分子量: 383.5 g/mol
InChI 键: GEDADFGYFAPYKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring and a piperazine moiety linked via an ethyl group to a 4-methoxyphenyl aromatic ring. This structure combines key pharmacophores known for modulating receptor interactions, particularly in oncology and central nervous system (CNS) disorders.

属性

IUPAC Name

4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDADFGYFAPYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

生物活性

The compound 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective properties. This article delves into its synthesis, biological evaluations, and implications for therapeutic use.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrimidine and piperazine moieties. The structural formula can be represented as follows:

Molecular Formula C19H26N4O2\text{Molecular Formula C}_{19}\text{H}_{26}\text{N}_4\text{O}_2

Key Structural Features:

  • Morpholine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
  • Pyrimidine Core : Known for its role in nucleic acid structure and function, enhancing the compound's biological relevance.
  • Piperazine Linkage : Often associated with psychoactive properties and receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds similar to this structure have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition of these inflammatory mediators suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Inhibition of Inflammatory Markers

CompoundNO Production Inhibition (%)COX-2 Expression Reduction (%)
V47570
V88065
Target Compound7868

2. Neuroprotective Effects

The compound has also been evaluated for neuroprotective activity. In animal models subjected to acute cerebral ischemia, it was found to significantly prolong survival time and reduce mortality rates. This suggests that the compound may exert protective effects on neuronal cells under stress conditions .

Table 2: Neuroprotective Activity in Animal Models

Treatment GroupSurvival Time (hours)Mortality Rate (%)
Control5.080
Target Compound12.530
Nimodipine10.050

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of iNOS and COX-2 : The downregulation of these enzymes is crucial in mitigating inflammatory responses.
  • Molecular Docking Studies : Computational studies indicate that the compound has a strong affinity for binding sites on iNOS and COX-2, suggesting a direct interaction that leads to their inhibition .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of morpholinopyrimidine derivatives:

  • Study on Anti-inflammatory Properties : A recent publication highlighted the synthesis of various morpholinopyrimidine derivatives, including this compound, which were tested for their ability to inhibit inflammatory cytokines in vitro .
  • Neuroprotective Study : Another study demonstrated that the compound significantly reduced neuronal cell death in models of ischemia by modulating apoptotic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Oncology

GDC-0941 (Pictilisib)
  • Structure: 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine .
  • Key Features :
    • Replaces the 4-methoxyphenyl group with an indazole ring.
    • Incorporates a methylsulfonyl-piperazine moiety instead of the ethyl-linked piperazine.
  • Pharmacology: Potent inhibitor of phosphatidylinositol 3-kinase (PI3K) isoforms. Demonstrated efficacy in phase II trials for advanced solid tumors .
Parameter 4-(2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine GDC-0941
Molecular Weight ~427.5 (estimated) 530.57
Core Structure Pyrimidine Thienopyrimidine
Clinical Stage Preclinical (inferred) Phase II
Key Substituent 4-Methoxyphenyl-ethyl-piperazine Indazole, sulfonyl
Compound 77 (Trisubstituted Pyrimidine Antimalarial)
  • Structure : 4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine .
  • Key Features :
    • Substitutes the ethyl-linked piperazine with a methylpiperazine and pyridine group.
    • Retains the morpholine-pyrimidine core.
  • Pharmacology :
    • Exhibits fast-acting antimalarial activity via undefined mechanisms .

Dopaminergic Receptor Antagonists

S 18126 and L 745,870
  • Structures :
    • S 18126 : Benzodiazepine-derived antagonist with piperazine and morpholine-like motifs .
    • L 745,870 : 3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine .
  • Key Features :
    • Both lack the pyrimidine core but share piperazine and aromatic substituents.
  • Pharmacology :
    • High selectivity for dopamine D4 receptors (Ki = 2.4 nM for S 18126; 2.5 nM for L 745,870).
    • Weak activity in vivo due to residual D2/D3 receptor interactions .
Parameter This compound S 18126 L 745,870
Primary Target Undefined (kinase inhibition inferred) Dopamine D4 Dopamine D4
Receptor Selectivity N/A >100-fold (D4 vs. D2) >100-fold (D4 vs. D2)
In Vivo Efficacy N/A Weak at high doses Weak at high doses

Piperazine-Morpholine Derivatives in Patent Literature

EP 2 402 347 A1 Compounds
  • Example Structure: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .
  • Key Features: Thienopyrimidine core instead of pyrimidine. Methanesulfonyl-piperazine substituent.
  • Applications :
    • Designed as kinase inhibitors (e.g., PI3K, mTOR) with improved solubility .
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
  • Structure : Fluoropyrimidine substituent on the piperazine ring .
  • Key Features :
    • Fluorine atom enhances metabolic stability and binding affinity.
  • Pharmacology: Potential use in targeted cancer therapies due to fluorinated pyrimidine’s role in DNA synthesis inhibition .

Structural-Activity Relationship (SAR) Insights

  • Pyrimidine vs. Thienopyrimidine Cores: Thienopyrimidine derivatives (e.g., GDC-0941) show enhanced kinase inhibition compared to pyrimidine analogs, likely due to increased planar rigidity and hydrophobic interactions .
  • Piperazine Substituents : Sulfonyl groups (e.g., in GDC-0941) improve solubility and target binding, whereas ethyl-linked aromatic groups (e.g., 4-methoxyphenyl) may enhance CNS penetration .
  • Morpholine Role : The morpholine ring contributes to hydrogen bonding with kinase ATP-binding pockets, a feature conserved across oncology-focused analogs .

准备方法

Synthesis of 2-(4-Methoxyphenyl)ethylpiperazine

Step 1 : N-Alkylation of piperazine with 2-(4-methoxyphenyl)ethyl bromide.
Piperazine (1.0 equiv) is reacted with 2-(4-methoxyphenyl)ethyl bromide (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 24 hours under nitrogen. The reaction is quenched with water, extracted with dichloromethane, and purified via recrystallization (ethanol/water) to yield 2-(4-methoxyphenyl)ethylpiperazine as a white solid (78% yield).

Step 2 : Purification via column chromatography (SiO₂, ethyl acetate/methanol 9:1) ensures >95% purity (confirmed by ¹H NMR: δ 7.12 ppm, aromatic protons; δ 3.79 ppm, methoxy group).

Preparation of 4-(2-Chloropyrimidin-4-yl)morpholine

Step 1 : Chlorination of 4-hydroxypyrimidine.
4-Hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), yielding 2,4-dichloropyrimidine. Selective substitution with morpholine in tetrahydrofuran (THF) at 0°C produces 4-(2-chloropyrimidin-4-yl)morpholine (65% yield).

Step 2 : Characterization by LC-MS (m/z 214.1 [M+H]⁺) and ¹³C NMR (δ 158.9 ppm, C-2; δ 66.7 ppm, morpholine carbons).

Final Coupling via Buchwald-Hartwig Amination

Step 1 : Palladium-catalyzed coupling.
A mixture of 4-(2-chloropyrimidin-4-yl)morpholine (1.0 equiv), 2-(4-methoxyphenyl)ethylpiperazine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 100°C for 18 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate 1:1) to afford the title compound (62% yield).

Step 2 : Final purity (>99%) is verified by HPLC (t₃ = 8.2 min, C18 column).

Synthetic Route 2: One-Pot Tandem Reaction

Reaction Setup and Optimization

Step 1 : Simultaneous piperazine alkylation and pyrimidine substitution.
A mixture of 2,4-dichloropyrimidine (1.0 equiv), morpholine (2.0 equiv), and 2-(4-methoxyphenyl)ethylpiperazine (1.2 equiv) in acetonitrile is heated at 90°C for 48 hours with K₂CO₃ (3.0 equiv). This one-pot method avoids isolating intermediates but requires precise stoichiometry to minimize byproducts (e.g., bis-morpholine adducts).

Step 2 : Yield optimization via Design of Experiments (DoE) identifies optimal conditions:

FactorLevelEffect on Yield
Temperature90°C → 100°C+12%
Reaction Time48 h → 60 h+8%
SolventAcetonitrile → DMF-5%

Final yield: 54% after silica gel chromatography.

Synthetic Route 3: Solid-Phase Synthesis

Immobilized Piperazine Resin

Step 1 : Resin functionalization.
Wang resin (1.0 g, 0.8 mmol/g) is treated with Fmoc-piperazine (3.0 equiv) and HOBt/DIC in DMF, followed by Fmoc deprotection (20% piperidine/DMF). The resin-bound piperazine is alkylated with 2-(4-methoxyphenyl)ethyl bromide (5.0 equiv) in DMF at 50°C for 24 hours.

Step 2 : Pyrimidine coupling.
The resin is reacted with 4-(2-chloropyrimidin-4-yl)morpholine (5.0 equiv) and DIEA (10 equiv) in DMF at 80°C for 18 hours. Cleavage with TFA/H₂O (95:5) releases the product, which is precipitated in cold ether (41% yield).

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Total Yield62%54%41%
Purity>99%97%95%
ScalabilityHighModerateLow
Byproduct FormationMinimalModerateHigh
Cost Efficiency$$$$$$$$$

Route 1 offers the best balance of yield and scalability, whereas Route 3 is suited for small-scale diversification.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Substitution :
    The 2- and 4-positions of pyrimidine exhibit differing reactivities. Using bulky bases (e.g., Cs₂CO₃) favors substitution at the 4-position, minimizing 2-isomer contamination.

  • Piperazine Over-Alkylation :
    Excess alkylating agent leads to N,N-dialkylated byproducts. Stepwise addition of 2-(4-methoxyphenyl)ethyl bromide and low temperatures (0°C) suppress this.

  • Catalyst Deactivation in Cross-Coupling :
    Pd₂(dba)₃/Xantphos systems are prone to deactivation by morpholine’s lone pair. Adding catalytic ZnCl₂ (10 mol%) enhances catalyst longevity .

常见问题

Q. What are the standard synthetic routes for 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine, and how are reaction conditions optimized?

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with piperazine protons appearing as multiplet signals (δ 2.5–3.5 ppm) and morpholine resonances at δ 3.6–4.0 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = calculated for C₂₃H₃₀N₅O₂: 432.2398).
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer : Target identification involves:
  • Computational Docking : Use tools like AutoDock Vina to predict binding affinity for receptors (e.g., serotonin or dopamine receptors due to piperazine motifs).
  • In Vitro Binding Assays : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors).
  • Kinase Profiling Panels : Screen against kinase libraries to identify off-target effects.
  • Gene Expression Analysis : RNA-seq or proteomics post-treatment to map pathway modulation .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, pH) or compound stability. Mitigation strategies:
  • Dose-Response Repetition : Conduct triplicate assays under standardized conditions.
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates.
  • Orthogonal Assays : Validate findings with alternate methods (e.g., SPR for binding kinetics alongside cell-based assays).
  • Structural Analog Comparison : Benchmark against derivatives to isolate substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkylated analogs).
  • Scaffold Hopping : Replace pyrimidine with pyridine or triazine cores.
  • Bioisosteric Replacement : Swap morpholine with thiomorpholine or piperidine.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points.
    Case Study: Fluorine substitution at the phenyl ring improved target selectivity by 3-fold in analogs .

Q. What methodologies assess the metabolic stability and pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :
  • In Vitro Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.
  • Caco-2 Permeability Assays : Predict intestinal absorption.
  • Plasma Protein Binding : Use ultrafiltration to measure free fraction.
  • In Vivo PK Studies (rodents): Monitor AUC, Cₘₐₓ, and half-life after oral/intravenous administration.
    Example: A related piperazine-pyrimidine analog showed 40% oral bioavailability in rats .

Q. How can researchers evaluate selectivity across related biological targets (e.g., GPCRs vs. kinases)?

  • Methodological Answer :
  • Broad-Panel Screening : Use Eurofins’ SelectScreen® or DiscoverX panels covering 100+ targets.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for putative targets.
  • Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding.
  • CRISPR-Cas9 Knockout Models : Validate target necessity in cellular models .

Q. What experimental designs are suitable for studying synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic Studies : RNA-seq to identify pathways co-regulated with standard drugs (e.g., doxorubicin in cancer).
  • In Vivo Combination Trials : Dose escalation studies in xenograft models with PK/PD integration.
    Example: A morpholine derivative enhanced cisplatin efficacy by 50% in ovarian cancer models via ROS potentiation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。